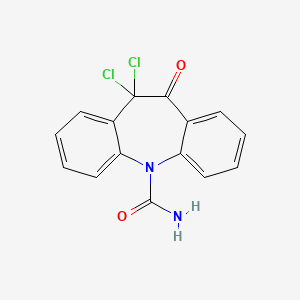

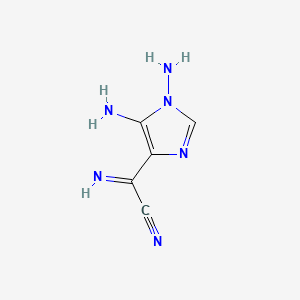

![molecular formula C15H14N4O4 B583209 4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid CAS No. 193265-47-3](/img/structure/B583209.png)

4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid

Vue d'ensemble

Description

The compound “4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid” is a metabolite of pemetrexed .

Molecular Structure Analysis

The molecular formula of this compound is C15H14N4O4 . Unfortunately, the specific molecular structure analysis is not available in the retrieved sources.Chemical Reactions Analysis

The compound is used in the preparation of a Pemetrexed metabolite . The specific chemical reactions involving this compound are not detailed in the available sources.Physical And Chemical Properties Analysis

This compound has a molecular weight of 314.3 . It is a light pink solid . The melting point is greater than 300°C . The compound has a predicted density of 1.66±0.1 g/cm3 . It is slightly soluble in DMSO .Applications De Recherche Scientifique

Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase

Compounds including 4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid have been designed as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are key enzymes in DNA synthesis. These compounds have demonstrated potential as antitumor agents. For instance, one study synthesized analogues that exhibited inhibitory potency against human DHFR, similar to other known inhibitors, and showed significant cytotoxicity against human tumor cell lines (Gangjee et al., 2003).

Antineoplastic Agents

These compounds have also been explored as antineoplastic agents. A study detailed the synthesis of N-{2-amino-4-substituted [(pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}-L-glutamic acids, which demonstrated high cytotoxicity against human leukemic cells in culture (Shih & Gossett, 1993).

Antiviral Activity

In addition to their antitumor potential, these compounds have shown promise in antiviral applications. For instance, novel non-glutamate benzamide derivatives of this compound exhibited significantly higher antiviral activity against Newcastle disease virus, an avian paramyxovirus, compared to similar commercial drugs (Balaraman et al., 2018).

Inhibitors of Purine Biosynthesis

Some derivatives of this compound act by inhibiting purine biosynthesis. A study synthesized a compound that acts as an inhibitor of glycinamide ribonucleotide formyltransferase (GAR FTase), a key enzyme in purine biosynthesis, showing activity against lymphoblastic leukemic cells (Taylor et al., 1996).

Apoptosis-Inducing Agents for Breast Cancer

Research has also explored the use of these compounds as apoptosis-inducing agents in breast cancer treatment. For example, a study discovered new derivatives that showed potent in vitro and in vivo activity against breast cancer cells, highlighting their potential as therapeutic agents (Gad et al., 2020).

Mécanisme D'action

Target of Action

The primary target of this compound is the enzyme thymidylate synthase (TS) . TS is a crucial enzyme in the DNA synthesis pathway, catalyzing the methylation of 2’-deoxyuridine-5’-monophosphate (dUMP) to 2’-deoxythymidine-5’-monophosphate (dTMP), an essential precursor in DNA synthesis .

Mode of Action

The compound binds to and inhibits the activity of TS . By inhibiting TS, the compound prevents the conversion of dUMP to dTMP, thereby disrupting DNA synthesis and cell replication .

Biochemical Pathways

The compound primarily affects the DNA synthesis pathway by inhibiting the activity of TS . This inhibition disrupts the normal cell cycle, particularly the S phase where DNA replication occurs, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

The compound is slightly soluble in dmso , which may affect its absorption and distribution in the body. The compound’s pKa is predicted to be 4.32 , which could influence its ionization state and thus its absorption and distribution. The compound’s melting point is greater than 300°C , and it has a predicted density of 1.66±0.1 g/cm3 , which could impact its dissolution rate and bioavailability.

Result of Action

By inhibiting TS and disrupting DNA synthesis, the compound can induce cell cycle arrest and apoptosis . This makes it potentially useful in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .

Action Environment

Environmental factors that could influence the compound’s action, efficacy, and stability include pH (due to the compound’s pKa), temperature (due to the compound’s high melting point), and the presence of solvents like DMSO

Propriétés

IUPAC Name |

4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O4/c16-15-18-11-10(13(21)19-15)9(12(20)17-11)6-3-7-1-4-8(5-2-7)14(22)23/h1-2,4-5,9H,3,6H2,(H,22,23)(H4,16,17,18,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCYFUHVBXQODS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC2C3=C(NC2=O)N=C(NC3=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

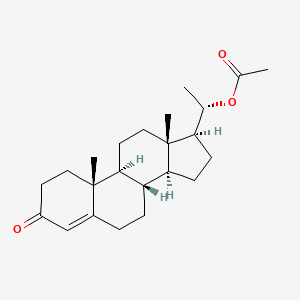

![5alpha-Cholestan-3beta-ol-[d7]](/img/structure/B583132.png)

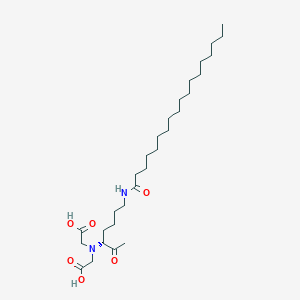

![2-Amino-1,6-dihydro-7H-imidazo[4,5-f]quinolin-7-one](/img/structure/B583136.png)

![4h-Furo[3,2-b]indole-2-carboxylic acid,3-hydroxy-4-methyl-,methyl ester](/img/structure/B583137.png)

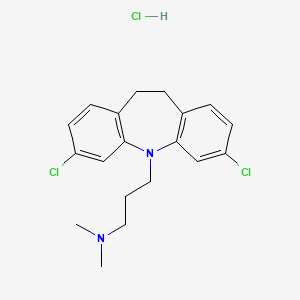

![10-[3-(Dimethylamino)propyl]acridan Hydrochloride (Impurity)](/img/structure/B583142.png)

![2-[4-(Dibromomethyl)phenyl]benzoic acid](/img/structure/B583146.png)